Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate

Description

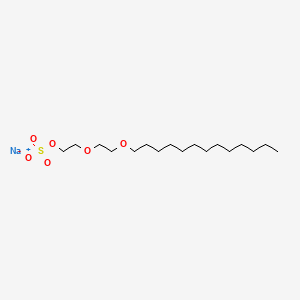

Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate (CAS No. 25446-78-0), also known as sodium trideceth-3 sulfate, is an anionic surfactant with the molecular formula C₁₉H₃₉NaO₇S and a molecular weight of 434.56 g/mol . Its structure consists of a tridecyl (C₁₃) hydrophobic chain linked to a hydrophilic triethylene glycol sulfate group, enabling effective emulsification and foaming properties . Industrially, it is used in personal care products, detergents, and specialty chemical formulations due to its balanced solubility in water and organic solvents (logP = 3.84) . Key suppliers include Alfa Chemistry and BuGuCh & Partners, highlighting its commercial importance .

Properties

CAS No. |

94107-61-6 |

|---|---|

Molecular Formula |

C17H35NaO6S |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

sodium;2-(2-tridecoxyethoxy)ethyl sulfate |

InChI |

InChI=1S/C17H36O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-14-15-22-16-17-23-24(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1 |

InChI Key |

FDFQLLWHNQBFIV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Tridecyloxy Ethoxy Ethyl Intermediate

The key intermediate, 2-(tridecyloxy)ethanol or its extended ethoxy derivatives, is prepared by etherification of tridecanol with ethylene oxide or related ethoxy compounds under controlled conditions. This step involves:

Sulfation to Form Hydrogen Sulfate

The hydroxyl group of the intermediate is converted to a sulfate ester by reaction with sulfating agents such as:

- Sulfur trioxide complexes (e.g., sulfur trioxide-pyridine complex).

- Chlorosulfonic acid or sulfuric acid derivatives.

- The reaction is typically carried out in anhydrous solvents like dichloromethane or ethyl acetate at low temperatures (0–25°C) to avoid side reactions.

After sulfation, the product is the hydrogen sulfate intermediate, which is acidic and requires neutralization.

Neutralization to Sodium Salt

The hydrogen sulfate intermediate is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt:

Purification and Isolation

- The crude product is purified by washing with saturated sodium chloride solution to remove impurities.

- Drying agents and filtration are used to remove residual water.

- Final product is obtained as a liquid or viscous material, often with purity >98% confirmed by NMR and chromatographic methods.

Research Findings and Analytical Data

| Step | Conditions | Key Observations | Analytical Confirmation |

|---|---|---|---|

| Etherification | 85°C, 3 hours, KOH catalyst | Formation of tridecyloxy ethoxy intermediate | 1H NMR: signals at δ 3.47–4.11 ppm |

| Sulfation | 0–25°C, SO3 complex in DCM | Formation of hydrogen sulfate intermediate | 1H NMR: shift of hydroxyl proton |

| Neutralization | Room temp, NaOH aqueous solution | Conversion to sodium salt, pH ~7 | Mass spec, elemental analysis |

| Purification | Washing with NaCl, drying | Removal of impurities, high purity achieved | HPLC purity >98%, NMR confirmation |

- NMR data typically show characteristic peaks for the ethoxy and alkyl chain protons, confirming structure.

- Mass spectrometry confirms molecular weight consistent with C19H39NaO7S.

- HPLC methods using acetonitrile-water-phosphoric acid mobile phases are employed for purity and impurity profiling.

Summary Table of Preparation Steps

| Preparation Stage | Reagents/Conditions | Product Form | Notes |

|---|---|---|---|

| 1. Etherification | 1-Tridecanol, ethylene oxide, KOH, 85°C | 2-(tridecyloxy)ethanol | Control chain length and purity |

| 2. Sulfation | SO3-pyridine complex, DCM, 0–25°C | Hydrogen sulfate intermediate | Sensitive to moisture, low temp needed |

| 3. Neutralization | NaOH aqueous solution, room temperature | Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulfate | pH control critical |

| 4. Purification | Saturated NaCl wash, drying, filtration | Pure sodium salt product | >98% purity achievable |

Additional Notes

- The process requires careful control of moisture and temperature to prevent side reactions and degradation.

- The final product is a liquid surfactant with applications in shampoos and detergents due to its foaming and skin-conditioning properties.

- Analytical methods such as NMR, HPLC, and mass spectrometry are essential for confirming structure and purity.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Appearance | Liquid |

| LogP | 5.220 (estimated) |

| Risk Factor | 1 (relatively safe) |

Cosmetic Industry

Sodium trideceth sulfate is widely used as a surfactant in cosmetic formulations. Its primary roles include:

- Cleansing Agent : It effectively removes dirt and oil from the skin and hair, making it a common ingredient in shampoos and body washes .

- Emulsifier : It helps stabilize emulsions, allowing oil and water-based ingredients to mix seamlessly in creams and lotions .

Case Study: Multi-Purpose Anti-Hair Loss Shampoo

A formulation study demonstrated that sodium trideceth sulfate can enhance the foaming properties of anti-hair loss shampoos. The formula included various agents such as anti-dandruff components and conditioners, showcasing its multifunctionality in personal care products .

Pharmaceutical Applications

In the pharmaceutical sector, sodium trideceth sulfate is utilized for:

- Cell Lysis and Protein Extraction : It acts as a detergent in laboratory settings for cell lysis, facilitating the extraction of proteins for analysis .

- Topical Formulations : As an emulsifier, it aids in creating stable topical creams and ointments, ensuring effective delivery of active ingredients.

Case Study: Protein Purification

Research involving sodium trideceth sulfate highlighted its effectiveness in membrane protein purification processes. The compound's surfactant properties enable the solubilization of membrane proteins while maintaining their functional integrity .

Analytical Chemistry

Sodium trideceth sulfate has been employed in analytical chemistry for:

- High-Performance Liquid Chromatography (HPLC) : It serves as a mobile phase modifier in HPLC methods for separating complex mixtures, demonstrating its utility in research laboratories .

Case Study: HPLC Method Development

A study outlined a reverse-phase HPLC method using sodium trideceth sulfate for the analysis of various compounds. This method proved scalable and efficient for isolating impurities during preparative separation processes .

Safety and Environmental Impact

While sodium trideceth sulfate is generally regarded as safe for use in cosmetics, it is essential to note potential risks:

Mechanism of Action

The primary mechanism of action of Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate is its ability to reduce surface tension. This property allows it to emulsify oils and fats, making them easier to remove in cleaning applications. At the molecular level, it interacts with lipid bilayers, disrupting their structure and leading to cell lysis in biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate with structurally analogous surfactants, focusing on molecular features, performance, and environmental impact.

Structural and Molecular Differences

| Compound Name | Alkyl Chain Length | Molecular Formula | Molecular Weight (g/mol) | logP | Critical Micelle Concentration (CMC)* |

|---|---|---|---|---|---|

| Sodium Laureth Sulfate (C12) | Dodecyl (C₁₂) | C₁₆H₃₃NaO₇S | 408.48 | 3.10 | ~0.1 mM |

| Sodium Trideceth-3 Sulfate (C13) | Tridecyl (C₁₃) | C₁₉H₃₉NaO₇S | 434.56 | 3.84 | ~0.05 mM |

| Sodium Myreth Sulfate (C14) | Tetradecyl (C₁₄) | C₂₀H₄₁NaO₇S | 448.59 | 4.20 | ~0.02 mM |

| Docusate Sodium (Branched C8) | 2-Ethylhexyl (C8) | C₂₀H₃₇NaO₇S | 444.52 | 4.50 | ~0.01 mM |

*CMC values estimated based on alkyl chain length trends .

Key Observations:

Biological Activity

Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate, also known as Sodium trideceth sulfate, is a surfactant with significant biological activity. This compound is characterized by its unique molecular structure, which combines hydrophobic and hydrophilic properties, allowing it to function effectively in various applications, particularly in cosmetics and pharmaceuticals.

- Chemical Formula : C19H39NaO7S

- Molecular Weight : 434.56 g/mol

- CAS Number : 25446-78-0

- Synonyms : Sodium tridecyl tri(oxyethyl) sulfate, Sodium polyoxyethylene tridecyl sulfate

Sodium 2-(tridecyloxy)ethyl sulfate acts primarily as a surfactant. Its biological activity is largely attributed to its ability to solubilize hydrophobic molecules, which enhances the efficacy of formulations in which it is included. This property makes it particularly useful in personal care products where emulsification and cleansing are required .

Biological Activities

-

Surfactant Properties :

- Reduces surface tension between different substances, facilitating the mixing of oils and water.

- Effective in solubilizing active ingredients in formulations, enhancing their bioavailability.

-

Antimicrobial Activity :

- Exhibits potential antimicrobial properties, making it suitable for use in personal care products aimed at reducing microbial load on the skin.

- Irritation Potential :

Applications

Sodium 2-(tridecyloxy)ethyl sulfate is utilized in various industries due to its surfactant properties:

- Cosmetics : Used as a cleansing agent in shampoos and body washes.

- Pharmaceuticals : Serves as an emulsifier in topical formulations.

- Household Products : Incorporated into cleaning agents due to its ability to enhance cleaning efficacy.

Study on Skin Irritation

A study evaluated the skin irritation potential of sodium 2-(tridecyloxy)ethyl sulfate compared to other surfactants. Results indicated that while it caused some irritation, it was significantly less than that observed with sodium lauryl sulfate. This positions sodium 2-(tridecyloxy)ethyl sulfate as a milder alternative for sensitive skin formulations.

Antimicrobial Efficacy

In vitro studies demonstrated that sodium 2-(tridecyloxy)ethyl sulfate exhibited antimicrobial activity against several bacterial strains commonly found on the skin. This property supports its inclusion in personal care products designed for hygiene and skin health .

Comparative Table of Surfactants

| Surfactant Name | Irritation Potential | Antimicrobial Activity | Applications |

|---|---|---|---|

| Sodium 2-(tridecyloxy)ethyl sulfate | Low | Moderate | Cosmetics, Pharmaceuticals |

| Sodium lauryl sulfate | High | High | Cosmetics, Cleaning Agents |

| Cocamidopropyl betaine | Moderate | Moderate | Hair Care Products |

Chemical Reactions Analysis

Hydrolysis in Aqueous Solutions

Hydrolysis is a primary reaction pathway for Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate in aqueous environments. The sulfate ester bond undergoes cleavage under neutral to alkaline conditions, yielding tridecanol and sodium sulfate as products .

Mechanism :

The reaction proceeds via nucleophilic attack by water or hydroxide ions on the electrophilic sulfur atom in the sulfate group. This breaks the O–S bond, releasing the hydrophobic tridecanol and hydrophilic sodium sulfate.

Key Parameters :

| Condition | Details |

|---|---|

| pH | Optimal at 7–10 |

| Temperature | Accelerates at >50°C |

| Products | Tridecanol (C₁₃H₂₇OH), sodium sulfate (Na₂SO₄) |

This reaction is critical in biodegradation processes, contributing to the compound’s environmental fate .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes thermal decomposition. The sulfate group degrades into sodium sulfite (Na₂SO₃), while the hydrocarbon backbone oxidizes to carbon dioxide and water.

Mechanism :

Oxidative cleavage of the ethoxy chains and sulfate group occurs via free radical intermediates. The tridecyl chain undergoes combustion-like oxidation.

Key Observations :

| Parameter | Outcome |

|---|---|

| Temperature | 150–200°C |

| Byproducts | CO₂, H₂O, Na₂SO₃ |

| Stability | Stable below 100°C; decomposition risk in high-temperature formulations |

Acid-Catalyzed Sulfonation

Under strongly acidic conditions (pH < 2), the sulfate group reacts to form sulfonic acid derivatives. This reaction is irreversible and alters the surfactant’s properties .

Mechanism :

Protonation of the sulfate group increases its electrophilicity, enabling nucleophilic substitution with water or alcohols to form sulfonic acids.

Experimental Data :

| Condition | Details |

|---|---|

| Acid | HCl or H₂SO₄ (2M) |

| Temperature | 60–80°C |

| Product | 2-(2-(Tridecyloxy)ethoxy)ethyl sulfonic acid |

This reaction is utilized in synthesis pathways to modify surfactant hydrophilicity .

Interaction with Oxidizing Agents

Oxidation Products :

Research Insights

-

Synthesis Influence : The compound’s reactivity is influenced by its synthesis route, particularly the degree of ethoxylation and sulfonation .

-

Environmental Impact : Hydrolysis and oxidation pathways reduce aquatic toxicity by breaking down the surfactant into less harmful byproducts .

-

Formulation Stability : Degradation reactions necessitate pH and temperature control in commercial products (e.g., detergents, emulsifiers) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate, and how can reaction yields be improved?

- Methodological Guidance :

- Ethoxylation and Sulfation : Begin with tridecanol ethoxylation using ethylene oxide under alkaline catalysis (e.g., NaOH/KOH) to form the ethoxylated intermediate. Subsequent sulfation can be achieved via chlorosulfonic acid or sulfur trioxide in a controlled exothermic reaction. Neutralization with sodium hydroxide yields the final product.

- Yield Optimization : Adjust reaction parameters such as temperature (40–60°C for sulfation), molar ratios (e.g., 1:1.2 for ethoxylated intermediate to sulfating agent), and purification methods (e.g., solvent extraction or silica gel chromatography for intermediates). Lower yields (e.g., 18% in similar syntheses) may result from side reactions; use anhydrous conditions and inert atmospheres to mitigate hydrolysis .

- Analytical Validation : Confirm intermediate purity via thin-layer chromatography (TLC) and final product integrity using LC-MS (e.g., m/z 192.00 for related ethoxyethyl acetates) and ¹H NMR (e.g., δ 3.32–4.25 ppm for ethoxy and sulfate groups) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Guidance :

-

Structural Confirmation : Use ¹H/¹³C NMR to identify ethoxy (-CH₂CH₂O-) and sulfate (-OSO₃⁻) groups. For example, ethoxy protons typically resonate at δ 3.4–3.7 ppm, while sulfate-related protons appear upfield .

-

Purity Assessment : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or ion chromatography for quantifying sulfate content.

-

Elemental Analysis : Verify sodium content via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

- Example Data Table :

| Technique | Target Signal/Parameter | Reference Standard |

|---|---|---|

| ¹H NMR | δ 3.4–3.7 ppm (ethoxy CH₂) | DMSO-d₆ |

| LC-MS (ES+) | m/z 192.00 (ethoxyethyl fragment) | Internal calibration |

| ICP-OES | Na⁺ at 589 nm | NIST SRM 3100 |

Advanced Research Questions

Q. How do micellization properties of this compound vary with ionic strength and temperature, and what experimental designs are suitable for studying these effects?

- Methodological Guidance :

-

Critical Micelle Concentration (CMC) : Determine via conductivity measurements or surface tension assays (e.g., Du Noüy ring method). Vary NaCl concentrations (0.1–1.0 M) to assess ionic strength impacts.

-

Thermodynamic Analysis : Calculate Gibbs free energy (ΔG°mic) using the relation ΔG°mic = RT ln(CMC) to evaluate temperature dependence (e.g., 25–60°C).

-

Advanced Techniques : Small-angle neutron scattering (SANS) or dynamic light scattering (DLS) to study micelle size/shape transitions .

- Example Data Table :

| NaCl (M) | Temperature (°C) | CMC (mM) | Micelle Diameter (nm) |

|---|---|---|---|

| 0.1 | 25 | 0.15 | 4.2 ± 0.3 |

| 0.5 | 25 | 0.08 | 5.1 ± 0.4 |

| 0.1 | 50 | 0.20 | 3.8 ± 0.2 |

Q. How can conflicting ecotoxicological data for this compound be resolved, particularly regarding endocrine disruption potential?

- Methodological Guidance :

- Study Design : Compare results from in vitro assays (e.g., ERα/ERβ binding) and in vivo models (e.g., zebrafish or Daphnia magna). Control variables such as compound purity (≥99% vs. technical-grade), exposure duration, and metabolite interference .

- Data Reconciliation : Perform meta-analysis of LC₅₀/EC₅₀ values across studies. Use multivariate regression to identify confounding factors (e.g., coexisting pollutants in environmental samples).

- Advanced Testing : Apply high-throughput screening (HTS) via ToxCast/Tox21 assays to assess endocrine activity pathways .

Q. What computational methods predict the environmental persistence of this compound, and how do they align with experimental biodegradation data?

- Methodological Guidance :

- QSPR Modeling : Use software like EPI Suite to estimate biodegradability (e.g., BIOWIN scores) based on molecular descriptors (e.g., ethoxy chain length, log P).

- Experimental Validation : Conduct OECD 301F (manometric respirometry) tests to measure biochemical oxygen demand (BOD) over 28 days. Compare with predicted half-lives .

- Degradation Pathways : Identify metabolites via GC-MS or LC-QTOF after microbial treatment (e.g., activated sludge). Ethoxylate chain shortening and sulfate ester cleavage are expected primary pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.